
1-(Piperidin-1-ylmethyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-ylmethyl)cyclohexanamine is a chemical compound that belongs to the class of 1-arylcyclohexylamines, which have been synthesized for evaluation as central nervous system depressants. These compounds have been prepared by various procedures and have been tested for their cataleptoid activity and antitonic extensor properties .
Synthesis Analysis
The synthesis of related compounds involves several methods. For instance, 1-(1-Phenylcyclohexyl)piperidine, a similar compound, was synthesized from 1-piperidinocyclohexanecarbonitrile by replacing the cyano group with a phenyl group using phenylmagnesium bromide . Another method described the asymmetric synthesis of 2-(1-aminoalkyl)piperidines, which could be related to the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine, using a series of steps including reduction and hydrogenolysis . Additionally, the Mannich reaction has been used to synthesize related structures, indicating a potential pathway for the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine .
Molecular Structure Analysis
The molecular structure of related compounds, such as the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, shows effective conformations and interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions, which could be relevant in understanding the structure of 1-(Piperidin-1-ylmethyl)cyclohexanamine . The stereochemistry of similar compounds has been determined using NMR spectroscopy, which could also be applied to determine the configuration of 1-(Piperidin-1-ylmethyl)cyclohexanamine .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, such as the reaction of (R)-2-((piperidin-1-yl)methyl)cyclohexanone with benzylamine to form imines, which suggests that 1-(Piperidin-1-ylmethyl)cyclohexanamine could also undergo similar reactions to form imine derivatives . Additionally, the reaction of cyclohexylamine with various aldehydes to form different products indicates the potential for 1-(Piperidin-1-ylmethyl)cyclohexanamine to participate in nucleophilic substitution or condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as 13C-NMR, 1H-NMR, FT-IR, and mass spectroscopy. These methods have been used to confirm the existence of intermediates and final products in synthesis reactions . Thermodynamic parameters such as energetic levels, HOMO and LUMO parameters, chemical hardness, electrophilicity, and chemical potential have been calculated using density functional theory, which could be applied to 1-(Piperidin-1-ylmethyl)cyclohexanamine to predict its reactivity and stability .
Aplicaciones Científicas De Investigación
Analytical Profiling and Biological Matrices Analysis
1-(Piperidin-1-ylmethyl)cyclohexanamine has been characterized alongside other arylcyclohexylamines using various analytical methods, including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography. This analytical characterization is crucial for identifying and quantifying these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Structural Synthesis and Thermodynamic Analysis
A study focused on synthesizing structures related to 1-(Piperidin-1-ylmethyl)cyclohexanamine and analyzing their thermodynamic parameters. This includes calculating energetic levels, HOMO and LUMO parameters, chemical hardness, electrophilicity, and chemical potential, providing insights into their chemical behavior and potential applications (Taheri et al., 2012).
Synthesis for Neuropharmacological Research
Different 1-arylcyclohexylamines, including 1-(Piperidin-1-ylmethyl)cyclohexanamine, have been synthesized for evaluation as central nervous system depressants. These compounds have been prepared through various procedures for testing their pharmacological properties, especially their cataleptoid activity and antitonic extensor properties (Maddox et al., 1965).
Anticancer Activity Evaluation
Research involving piperidine derivatives, including those structurally related to 1-(Piperidin-1-ylmethyl)cyclohexanamine, has been conducted to evaluate their potential anticancer activity. Such studies are crucial for understanding the therapeutic potential of these compounds in oncology (Kumar et al., 2013).
Synthesis for Medicinal Chemistry
The synthesis of orthogonally protected piperidin derivatives, closely related to 1-(Piperidin-1-ylmethyl)cyclohexanamine, has been explored for their importance as building blocks in medicinal chemistry and drug discovery (Košak et al., 2014).
Receptor Affinity Studies
Studies have been conducted to determine the affinity of various ketamine and phencyclidine analogues, including 1-(Piperidin-1-ylmethyl)cyclohexanamine, for the glutamate NMDA receptor. Understanding their interaction with this receptor is critical for assessing their potential therapeutic or side effect profiles (Roth et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-12(7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVNNFZDPSITH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424425 |
Source


|
| Record name | 1-(piperidin-1-ylmethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylmethyl)cyclohexanamine | |
CAS RN |
220137-70-2 |
Source


|
| Record name | 1-(piperidin-1-ylmethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)


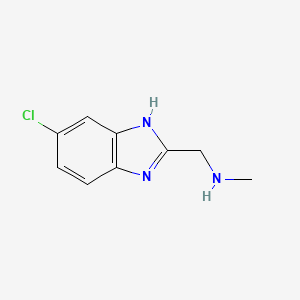
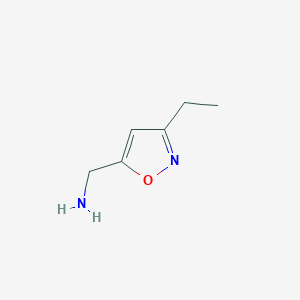

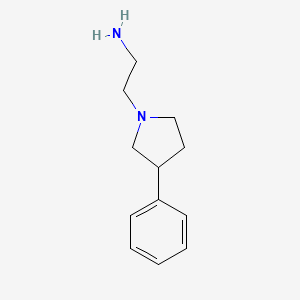
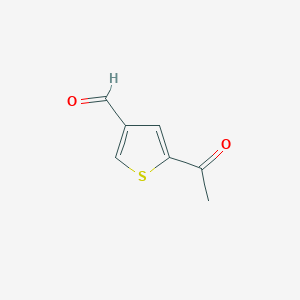
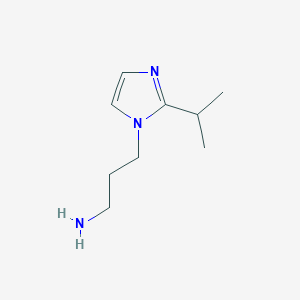
![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)